molecular formula C23H23FN4O2S B2534980 N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251687-18-9

N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2534980
CAS No.: 1251687-18-9
M. Wt: 438.52
InChI Key: WOONZOGVRWGFEV-UHFFFAOYSA-N
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Description

The compound N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and a sulfonamide group with dual aryl/alkyl substituents. Key structural features include:

  • Sulfonamide group: Substituted with a 3-fluorobenzyl group (R1) and a 4-isopropylphenyl group (R2), influencing lipophilicity and steric interactions.
  • 3-Methyl group: Enhances metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-16(2)19-9-11-21(12-10-19)28(15-18-6-4-7-20(24)14-18)31(29,30)22-8-5-13-27-17(3)25-26-23(22)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONZOGVRWGFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include ortho esters, hydrazines, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound contains a triazole ring, which is known for its significant role in various therapeutic areas. Triazoles have been extensively studied for their antimicrobial , anti-inflammatory , and antitumor properties. The incorporation of a sulfonamide group enhances the compound's potential as a drug candidate.

Antimicrobial Activity

Research indicates that compounds containing triazole and sulfonamide moieties exhibit potent antimicrobial activity. For instance, derivatives of triazole have shown efficacy against a range of bacteria and fungi due to their ability to inhibit specific metabolic pathways essential for microbial growth .

Anticancer Properties

Studies have highlighted the potential of triazole derivatives in cancer therapy. The mechanism often involves the inhibition of enzymes critical for cancer cell proliferation. Compounds similar to N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple therapeutic applications.

Anti-inflammatory Effects

Triazole compounds are recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

Emerging research indicates that triazole derivatives may possess anticonvulsant properties by acting on voltage-gated sodium channels (VGSCs). This mechanism could lead to the development of new treatments for epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole ring and the sulfonamide group can significantly influence biological activity.

Substituent Effect on Activity
3-FluorophenylEnhances antimicrobial potency
Propan-2-yl phenylIncreases lipophilicity and bioavailability
Methyl groupModulates receptor binding affinity

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, a series of triazole derivatives were synthesized and evaluated against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Activity

A recent investigation into triazole-based compounds revealed their potential as anticancer agents through apoptosis induction in breast cancer cells. The study found that modifications similar to those present in this compound enhanced cytotoxic effects compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their impacts:

Compound Name R1 R2 Core Modification Molecular Weight Key Properties/Activities Source
Target Compound 3-Fluorobenzyl 4-Isopropylphenyl 3-Methyl ~450 (estimated) Potential antifungal/antimalarial activity (inferred) N/A
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 3-Chlorobenzyl 3,5-Difluorophenyl None 435.6 Antimalarial (IC50: 0.12 μM vs. Plasmodium falciparum), m.p. 160–162°C
N-(3,5-Dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8c) 4-Methoxybenzyl 3,5-Dimethylphenyl 3-Methyl ~430 (estimated) Reduced antimalarial potency vs. 8a (IC50: 1.8 μM), m.p. 168–169°C
N-[(3,5-Difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,2,4]triazolo[4,3-a]pyridine-8-sulfonamide () 3,5-Difluorobenzyl 3-Fluorophenyl 3-Methyl 432.4 Higher lipophilicity (logP: ~3.5), antifungal activity (70% inhibition at 100 μg/mL vs. Fusarium oxysporum)
3-Ethyl-N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 2-Fluorobenzyl 4-Ethylphenyl 3-Ethyl 438.5 Enhanced metabolic stability (t1/2: 4.2 h in human microsomes)
Key Observations:
  • Halogen Substitution : Fluorine/chlorine at R1/R2 improves antimalarial activity (8a vs. 8c) but reduces antifungal efficacy due to altered electronic profiles .
  • Alkyl vs. Aryl Groups: 4-Isopropylphenyl (target compound) likely increases lipophilicity vs.
  • Methyl vs. Ethyl Core Modifications : 3-Methyl (target) may offer better solubility than 3-ethyl (), critical for oral bioavailability.

Physicochemical Properties

  • Melting Points : Analog melting points range from 160–178°C, correlating with substituent symmetry and crystallinity .
  • Lipophilicity : Fluorine and isopropyl groups increase logP (e.g., : logP ~3.5), favoring CNS targeting but risking hepatotoxicity .

Biological Activity

N-[(3-fluorophenyl)methyl]-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that belongs to the triazole class of heterocyclic compounds. Triazoles have garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting its pharmacological potential through various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring fused with a pyridine moiety and various aromatic substituents. The presence of the fluorine atom and isopropyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3gMicrococcus luteusNot specified

The MIC values indicate that these compounds can effectively inhibit the growth of pathogenic bacteria at low concentrations, suggesting their potential as new antimicrobial agents .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has been evaluated for its activity against various fungal strains:

Fungal StrainActivity Level
Candida spp.Moderate
Saccharomyces spp.High

These results indicate that this compound may serve as a lead compound for developing antifungal therapies .

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in fungal cell wall synthesis and bacterial DNA replication. Molecular docking studies have suggested that this compound interacts with critical residues in target enzymes such as DNA gyrase and MurD, forming stable complexes through hydrogen bonds and hydrophobic interactions .

Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the efficacy of various triazole derivatives, this compound was tested against clinical isolates of bacteria. The results showed significant inhibition of growth compared to control groups.

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human cell lines (HaCat and Balb/c 3T3). The MTT assay indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Q & A

Basic: What synthetic strategies are optimal for constructing the [1,2,4]triazolo[4,3-a]pyridine sulfonamide core?

Methodological Answer:
The core structure can be synthesized via a two-step approach:

Sulfonamide Coupling : React a pre-synthesized [1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride intermediate with substituted benzylamines. Use 3-picoline or 3,5-lutidine as bases to improve reaction efficiency and yield .

Heterocycle Formation : Cyclize precursor hydrazines or amidines under reflux conditions (e.g., glacial acetic acid for 3 hours) to form the triazolo-pyridine scaffold .
Key Considerations : Optimize stoichiometry (e.g., 1.1:1 molar ratio of benzyl chloride to sulfonamide) and solvent choice (THF or dioxane) to minimize impurities .

Basic: How do substituents (e.g., 3-fluorophenyl, isopropyl) influence solubility and purification?

Methodological Answer:

  • Fluorine Substituents : Increase lipophilicity, necessitating chromatographic purification (e.g., silica gel with CH₂Cl₂:MeOH gradients). Monitor via TLC (UV visualization) .
  • Bulky Groups (e.g., isopropyl) : Reduce solubility in polar solvents; recrystallize from ethanol/water mixtures. Confirm purity via HPLC-UV (≥95% purity threshold) .
    Data Example : In analogs, 3-fluorophenyl derivatives showed melting points ~160–162°C, while isopropyl-substituted variants required higher temperatures (195–196°C) for recrystallization .

Advanced: How can conflicting SAR data on sulfonamide bioactivity be resolved?

Methodological Answer:
Contradictions in structure-activity relationships (SAR) often arise from:

  • Substituent Positioning : Compare analogs with fluorine at meta vs. para positions using docking studies (e.g., AutoDock Vina) to assess target binding .
  • Biological Assay Variability : Standardize in vitro protocols (e.g., Plasmodium falciparum 3D7 IC₅₀ assays) with controls for cytotoxicity (e.g., HEK293 cell lines) .
    Case Study : In antimalarial studies, N-(3,5-difluorophenyl) analogs showed 10-fold higher potency than methyl-substituted derivatives, attributed to enhanced hydrophobic interactions .

Advanced: What analytical techniques validate structural integrity of the sulfonamide group?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm sulfonamide connectivity via downfield shifts (~7.6–8.6 ppm for aromatic protons) and methylene bridge signals (δ ~5.2 ppm, CH₂) .
  • LC/MS : Use electrospray ionization (ESI) to detect [M+H]⁺ ions (e.g., m/z 435.6 for N-(3-chlorobenzyl) derivatives) .
  • Elemental Analysis : Validate C/H/N/S ratios (e.g., C 52.48%, S 7.37% for C₁₉H₁₃ClF₂N₄O₂S) to rule out byproducts .

Advanced: How to design in silico studies to predict target engagement?

Methodological Answer:

Target Identification : Use SwissTargetPrediction to prioritize kinases or GPCRs based on structural similarity to known triazolo-sulfonamide inhibitors .

Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns trajectories in GROMACS) to assess stability of fluorine-mediated hydrogen bonds .

Free Energy Calculations : Apply MM/GBSA to rank binding affinities, correlating with experimental IC₅₀ values .

Basic: What are best practices for resolving synthetic byproducts in sulfonamide coupling?

Methodological Answer:

  • Byproduct Identification : Use HRMS to detect sulfonic acid impurities (e.g., [M+H]+ 353.1 for unreacted intermediates) .
  • Purification : Employ reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) for polar byproducts .
  • Process Optimization : Pre-dry reagents (MgSO₄) and use anhydrous solvents (e.g., THF over dioxane) to suppress hydrolysis .

Advanced: How does fluorination impact metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC/MS/MS. Fluorine typically reduces CYP450-mediated oxidation .
  • Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃ for methyl groups) to track metabolic hotspots using mass isotopomer analysis .
    Data Insight : Fluorophenyl derivatives exhibited t₁/₂ > 4 hours in microsomes vs. <2 hours for non-fluorinated analogs .

Advanced: What strategies mitigate cytotoxicity in triazolo-sulfonamide derivatives?

Methodological Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., methoxy at para position) to reduce membrane permeability. Confirm via logP measurements (shake-flask method) .
  • Off-Target Screening : Profile against hERG (patch-clamp assays) and phosphodiesterases (FRET-based assays) to eliminate cardiotoxic candidates .
    Example : N-(4-methoxybenzyl) analogs showed 50% lower cytotoxicity in HEK293 cells compared to chlorobenzyl derivatives .

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